molecular formula C11H9N3O3 B1434709 2-(6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid CAS No. 1713174-01-6

2-(6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid

Cat. No.: B1434709
CAS No.: 1713174-01-6
M. Wt: 231.21 g/mol
InChI Key: ISKJDBRISLDRNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid is a heterocyclic compound that features a pyrimidine ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as β-diketones with guanidine derivatives.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a cyclization reaction involving a suitable pyridine precursor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups such as amines or ethers.

Scientific Research Applications

Chemistry

In chemistry, 2-(6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its ability to interact with biological targets could make it a candidate for drug development, particularly in the treatment of diseases where pyrimidine and pyridine derivatives have shown efficacy.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, they might be evaluated for their ability to inhibit specific enzymes or receptors involved in disease processes.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its heterocyclic structure might impart desirable characteristics such as stability, reactivity, or electronic properties.

Mechanism of Action

The mechanism of action of 2-(6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound might inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Modulation: It could interact with cellular receptors, altering their activity and downstream signaling pathways.

    DNA/RNA Interaction: The compound might bind to nucleic acids, affecting processes such as transcription or translation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-pyridinyl)-4,6-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: Another pyrimidine-pyridine derivative with potential biological activity.

    4-(4-pyridinyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylic acid: A structurally similar compound with different substitution patterns.

Uniqueness

2-(6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid is unique due to its specific substitution pattern and the presence of both pyridine and pyrimidine rings. This combination of features may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(6-oxo-4-pyridin-4-ylpyrimidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c15-10-5-9(8-1-3-12-4-2-8)13-7-14(10)6-11(16)17/h1-5,7H,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKJDBRISLDRNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=O)N(C=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid
Reactant of Route 3
2-(6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid
Reactant of Route 4
2-(6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid
Reactant of Route 5
2-(6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.